molecular formula C18H21ClN2S B8464774 N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea CAS No. 60376-92-3

N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea

Cat. No. B8464774
Key on ui cas rn: 60376-92-3
M. Wt: 332.9 g/mol
InChI Key: VLPJUFZZXQIIKJ-UHFFFAOYSA-N
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Patent
US04036986

Procedure details

20 g of N-(4-chlorobenzyl)-N-sec.-butylamine were dissolved in 500 ml of ether. To the resulting solution, a solution of 14 g of phenyl isothiocyanate in 50 ml of ether was added dropwise, under cooling and stirring. After the dropwise addition, the temperature of the solution was gradually raised, and the solution was then stirred at room temperature for about 10 hours. The crystals which had been formed were separated by filtration. After recrystallization with a solvent mixture of hexane and ethyl alcohol, 30 g of N-(4-chlorobenzyl)-N-sec.-butyl-N'-phenylthiourea were obtained. Yield: 91%. Melting point: 134°-134.5° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][NH:7][CH:8]([CH2:10][CH3:11])[CH3:9])=[CH:4][CH:3]=1.[C:14]1([N:20]=[C:21]=[S:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCOCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]([CH:8]([CH2:10][CH3:11])[CH3:9])[C:21]([NH:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[S:22])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(CNC(C)CC)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the solution was gradually raised
STIRRING
Type
STIRRING
Details
the solution was then stirred at room temperature for about 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The crystals which had been formed
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
After recrystallization
ADDITION
Type
ADDITION
Details
with a solvent mixture of hexane and ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN(C(=S)NC2=CC=CC=C2)C(C)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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